molecular formula C17H19N3O5S B11978767 3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide

3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide

Cat. No.: B11978767
M. Wt: 377.4 g/mol
InChI Key: TYWJFUBQVZBWDO-DJKKODMXSA-N
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Description

3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C17H19N3O5S and a molecular weight of 377.422 g/mol . This compound is notable for its unique structure, which includes a benzamide core substituted with methoxy groups and a thienylmethylene hydrazino moiety.

Preparation Methods

The synthesis of 3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-thienylmethylene)hydrazine to form the desired benzamide derivative . Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the thienylmethylene hydrazino moiety in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C17H19N3O5S/c1-23-13-7-11(8-14(24-2)16(13)25-3)17(22)18-10-15(21)20-19-9-12-5-4-6-26-12/h4-9H,10H2,1-3H3,(H,18,22)(H,20,21)/b19-9+

InChI Key

TYWJFUBQVZBWDO-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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